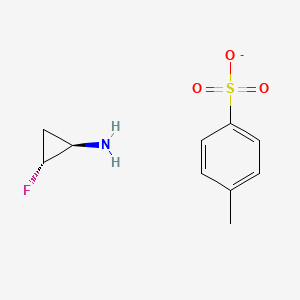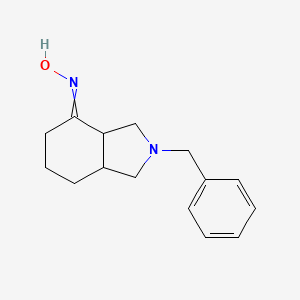
rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(2R,3S)-2-(3,4-ジフルオロフェニル)-1-メチルピロリジン-3-アミン: は、医薬品化学および薬理学の分野で大きな関心を集めているキラル化合物です。この化合物は、ジフルオロフェニル基とメチル基で置換されたピロリジン環を特徴とし、さまざまな化学的および生物学的研究に貴重な候補となっています。
準備方法
合成経路と反応条件
rac-(2R,3S)-2-(3,4-ジフルオロフェニル)-1-メチルピロリジン-3-アミンの合成は、通常、次の手順を含みます。
ピロリジン環の形成: ピロリジン環は、適切な前駆体を含む環化反応によって合成することができます。
ジフルオロフェニル基の導入: ジフルオロフェニル基は、適切なジフルオロベンゼン誘導体を使用した求核置換反応によって導入されます。
メチル化: メチル基は、多くの場合、ヨードメタンまたは同様の試薬を使用したアルキル化反応によって付加されます。
工業生産方法
この化合物の工業生産は、上記合成経路の最適化バージョンを含み、スケーラビリティ、コスト効率、および環境への配慮に重点を置いています。連続フロー化学や触媒系などの技術を採用することで、効率を高めることができます。
化学反応の分析
反応の種類
rac-(2R,3S)-2-(3,4-ジフルオロフェニル)-1-メチルピロリジン-3-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して実施できます。
置換: 求核および求電子置換反応は、特にジフルオロフェニル基で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ハロゲン化溶媒と、炭素担持パラジウムなどの触媒。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するケトンまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学的研究への応用
rac-(2R,3S)-2-(3,4-ジフルオロフェニル)-1-メチルピロリジン-3-アミンは、幅広い科学的研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との相互作用について研究されています。
医学: 潜在的な治療効果について調査されており、創薬のための前駆体として用いられています。
産業: 特殊化学物質や材料の製造に使用されています。
科学的研究の応用
rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
rac-(2R,3S)-2-(3,4-ジフルオロフェニル)-1-メチルピロリジン-3-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。ジフルオロフェニル基は結合親和性と特異性を高める可能性があり、ピロリジン環は化合物の全体的なコンフォメーションと活性を影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- rac-(2R,3S)-2-(3,4-ジクロロフェニル)-1-メチルピロリジン-3-アミン
- rac-(2R,3S)-2-(3,4-ジメチルフェニル)-1-メチルピロリジン-3-アミン
独自性
rac-(2R,3S)-2-(3,4-ジフルオロフェニル)-1-メチルピロリジン-3-アミンは、ジフルオロフェニル基の存在によりユニークです。この基は、その類似体と比較して、化学的および生物学的特性を大幅に変更する可能性があります。フッ素原子は代謝安定性を高め、化合物の薬物動態プロファイルを影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- rac-(2R,3S)-2-(3,4-dichlorophenyl)-1-methylpyrrolidin-3-amine
- rac-(2R,3S)-2-(3,4-dimethylphenyl)-1-methylpyrrolidin-3-amine
Uniqueness
rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine is unique due to the presence of the difluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance metabolic stability and influence the compound’s pharmacokinetic profile.
特性
分子式 |
C11H14F2N2 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m0/s1 |
InChIキー |
SSVHXBQGSQFNJU-WDEREUQCSA-N |
異性体SMILES |
CN1CC[C@@H]([C@H]1C2=CC(=C(C=C2)F)F)N |
正規SMILES |
CN1CCC(C1C2=CC(=C(C=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)

![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)



![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)

![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)

![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)


